molecular formula C9H19NO3 B15256431 5-Amino-3-(propoxymethyl)pentanoic acid

5-Amino-3-(propoxymethyl)pentanoic acid

Cat. No.: B15256431
M. Wt: 189.25 g/mol
InChI Key: MKLRBPLLMGEICC-UHFFFAOYSA-N
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Description

5-Amino-3-(propoxymethyl)pentanoic acid is an organic compound that belongs to the class of amino acids It features a pentanoic acid backbone with an amino group at the 5th position and a propoxymethyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(propoxymethyl)pentanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 5-aminopentanoic acid with propoxymethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amino group, allowing it to react with the propoxymethyl halide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(propoxymethyl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives such as ketones or aldehydes.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino acids depending on the reagents used.

Scientific Research Applications

5-Amino-3-(propoxymethyl)pentanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Amino-3-(propoxymethyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the propoxymethyl group may enhance its binding affinity or specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Aminopentanoic acid: Lacks the propoxymethyl group, making it less hydrophobic.

    3-Aminopropanoic acid: Shorter carbon chain and lacks the propoxymethyl group.

    γ-Aminobutyric acid (GABA): Similar structure but with different functional groups.

Uniqueness

5-Amino-3-(propoxymethyl)pentanoic acid is unique due to the presence of both an amino group and a propoxymethyl group, which can confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its simpler analogs.

Properties

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

IUPAC Name

5-amino-3-(propoxymethyl)pentanoic acid

InChI

InChI=1S/C9H19NO3/c1-2-5-13-7-8(3-4-10)6-9(11)12/h8H,2-7,10H2,1H3,(H,11,12)

InChI Key

MKLRBPLLMGEICC-UHFFFAOYSA-N

Canonical SMILES

CCCOCC(CCN)CC(=O)O

Origin of Product

United States

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